molecular formula C12H12ClN7O B1679778 Phenamil CAS No. 2038-35-9

Phenamil

Cat. No.: B1679778
CAS No.: 2038-35-9
M. Wt: 305.72 g/mol
InChI Key: NIOHELZQFBGCEO-UHFFFAOYSA-N
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Description

Phenamil is a derivative of amiloride and is known for its potent inhibition of sodium channels, particularly epithelial sodium channels. It is widely used in scientific research due to its ability to block sodium channels and its effects on various physiological processes .

Mechanism of Action

Target of Action

Phenamil, also known as phenylamil, is primarily known to target epithelial type sodium channels . It acts as a potent inhibitor of these channels . Additionally, it has been identified as a stimulator of osteoblast differentiation and mineralization . It has also been found to interact with the Tribbles Homolog 3 (Trb3) gene .

Mode of Action

This compound interacts with its targets in a few key ways. In the context of epithelial type sodium channels, it acts as an inhibitor . This means it prevents these channels from functioning normally, which can have various downstream effects. In terms of osteoblast differentiation, this compound acts cooperatively with Bone Morphogenetic Proteins (BMPs) to induce the expression of BMP target genes, osteogenic markers, and matrix mineralization .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It enhances the BMP signaling pathway, which is crucial for bone formation . By upregulating the expression of the Tribbles Homolog 3 (Trb3) gene, this compound indirectly promotes BMP action . This leads to increased osteoblast differentiation and mineralization .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good bioavailability and cellular uptake .

Result of Action

The primary result of this compound’s action is the promotion of osteoblast differentiation and bone formation . It does this by enhancing the activity of BMPs and upregulating the expression of the Trb3 gene . In addition, this compound inhibits epithelial type sodium channels , which can have various effects depending on the specific cellular context.

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of BMPs is necessary for this compound to effectively stimulate osteoblast differentiation . Additionally, the cellular context (such as the presence or absence of certain genes or proteins) can impact how effectively this compound can inhibit sodium channels or stimulate bone formation

Biochemical Analysis

Biochemical Properties

Phenamil interacts with amiloride-sensitive Na+ channels, which are crucial for maintaining sodium balance in the body . It binds to two types of binding sites associated with these channels, each characterized by different affinities for this compound .

Cellular Effects

This compound’s interaction with Na+ channels influences cell function significantly. It affects cell signaling pathways and cellular metabolism by altering sodium transport across the cell membrane .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the Na+ channel, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it has long-term effects on cellular function, particularly in relation to sodium transport .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, emphasizing the importance of careful dosage control .

Metabolic Pathways

This compound is involved in metabolic pathways related to sodium transport. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its interactions with various transporters and binding proteins. These interactions can affect its localization or accumulation .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Phenamil can be synthesized through a series of chemical reactions involving the modification of amilorideThe reaction conditions often include the use of solvents such as dimethyl sulfoxide and reagents like methanesulfonate .

Chemical Reactions Analysis

Phenamil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

Phenamil has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenamil is compared with other amiloride derivatives, such as HM2-16F and BB2-50F. These compounds also inhibit sodium channels but have different potencies and specificities. This compound is unique in its strong inhibition of sodium channels and its ability to affect both sodium and potassium currents .

Similar Compounds

  • Amiloride
  • HM2-16F
  • BB2-50F

This compound stands out due to its potent inhibition of sodium channels and its broad range of applications in scientific research.

Properties

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHELZQFBGCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942542
Record name Phenamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-35-9
Record name Phenamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2038-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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